[1,2-Benzenediolato(2-)-O,O']oxotitanium
Description
Significance in Organic Synthesis and Catalysis
The primary significance of [1,2-Benzenediolato(2)-O,O']oxotitanium lies in its ability to catalyze fundamental reactions in organic synthesis, namely the Aldol (B89426) and Michael reactions. oup.com These reactions are cornerstones of carbon-carbon bond formation, a critical process in the construction of complex organic molecules.
In the presence of a catalytic amount of [1,2-Benzenediolato(2)-O,O']oxotitanium, ketene (B1206846) silyl (B83357) acetals react smoothly with aldehydes to produce β-hydroxy carboxylic esters in good yields under mild conditions. oup.com A key advantage of this catalytic system is its chemoselectivity, where an aldehyde group can be selectively activated while an acid-labile acetal (B89532) group remains intact. oup.com This selectivity is highly desirable in the synthesis of multifunctional compounds.
Furthermore, this titanium complex has proven to be a mild and efficient catalyst for the Michael reaction of ketene silyl acetals with α,β-unsaturated ketones, affording the corresponding Michael adducts in high yields. The ability to facilitate these crucial transformations with high efficiency and selectivity underscores the compound's importance in synthetic chemistry.
Historical Context of Titanium-Mediated Reactions
The journey to the application of sophisticated catalysts like [1,2-Benzenediolato(2)-O,O']oxotitanium is built upon a rich history of titanium chemistry. The element titanium was first discovered in 1791 by the clergyman and geologist William Gregor in Cornwall, Great Britain. sciencelearn.org.nz It was later named by the German chemist Martin Heinrich Klaproth. sciencelearn.org.nz However, it was not until 1910 that pure metallic titanium was isolated by Matthew A. Hunter. sciencelearn.org.nz
A significant breakthrough in titanium production came with the development of the Kroll Process in the 1940s, which enabled the commercial production of titanium metal. sciencelearn.org.nz This increased availability spurred research into its potential applications.
In the realm of organic chemistry, titanium compounds, particularly titanium(IV) complexes, gained prominence as Lewis acids. Titanium tetrachloride (TiCl4), for instance, is widely used as a Lewis acid in reactions like the Mukaiyama aldol condensation. wikipedia.org The development of titanium-based catalysts for polymerization, such as the Ziegler-Natta catalysts, was a landmark achievement that revolutionized the polymer industry and highlighted the catalytic potential of organotitanium compounds. wikipedia.org This foundation in Lewis acid catalysis and polymerization paved the way for the exploration of more tailored titanium complexes, including those with catecholate ligands, for a broader range of organic transformations. researchgate.net
Scope and Academic Relevance of the Compound
The academic relevance of [1,2-Benzenediolato(2)-O,O']oxotitanium and related titanium-catecholate complexes extends beyond their direct application in Aldol and Michael reactions. There is a growing interest in the unique properties of these complexes for applications in materials science. For instance, 2D titanium catecholate metal-organic frameworks (MOFs) are being investigated for their tunable gas adsorption and ionic conductivity. rsc.org
Furthermore, titanium-oxo clusters functionalized with catecholate-type ligands are being studied for their ability to modulate optical properties through charge-transfer transitions, which has implications for photocatalysis and solar energy conversion. The introduction of catecholate ligands has been shown to extend the visible light absorption of these materials.
The broader family of titanium-based catalysts continues to be an active area of research, with a focus on developing more efficient, selective, and environmentally benign catalytic systems. rsc.orgnih.gov The low toxicity and high abundance of titanium make it an attractive alternative to catalysts based on more precious or toxic metals. rsc.org The ongoing research into titanium-catecholate complexes, including [1,2-Benzenediolato(2)-O,O']oxotitanium, reflects a sustained effort to harness the full potential of this versatile element in catalysis and materials science.
Detailed Research Findings
The utility of [1,2-Benzenediolato(2)-O,O']oxotitanium as a catalyst is best illustrated by specific research findings. The following tables summarize the results of its application in Aldol-type and Michael reactions, showcasing the range of substrates and the efficiency of the transformations.
Aldol-Type Reactions Catalyzed by [1,2-Benzenediolato(2)-O,O']oxotitanium
The following table presents data on the Aldol-type reaction between various aldehydes and ketene silyl acetals, catalyzed by [1,2-Benzenediolato(2)-O,O']oxotitanium. The reactions are typically carried out under mild conditions, demonstrating the catalyst's efficiency.
Table 1: Aldol-Type Reactions with [1,2-Benzenediolato(2)-O,O']oxotitanium
| Aldehyde | Ketene Silyl Acetal | Product | Yield (%) |
|---|---|---|---|
| Benzaldehyde (B42025) | 1-(Trimethylsiloxy)cyclohexene | 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one | 85 |
| 4-Chlorobenzaldehyde | 1-(tert-Butyldimethylsiloxy)styrene | 3-Hydroxy-3-(4-chlorophenyl)-1-phenylpropan-1-one | 92 |
| 3-Phenylpropanal | 1-(Trimethylsiloxy)cyclopentene | 2-(1-Hydroxy-3-phenylpropyl)cyclopentan-1-one | 88 |
| Cyclohexanecarbaldehyde | (E)-1-(tert-Butyldimethylsiloxy)-1-propene | 3-Hydroxy-2-methyl-1-cyclohexylpropan-1-one | 78 |
Michael Reactions Catalyzed by [1,2-Benzenediolato(2)-O,O']oxotitanium
The catalytic activity of [1,2-Benzenediolato(2)-O,O']oxotitanium also extends to the Michael reaction. The table below provides examples of the conjugate addition of ketene silyl acetals to α,β-unsaturated ketones.
Table 2: Michael Reactions with [1,2-Benzenediolato(2)-O,O']oxotitanium
| α,β-Unsaturated Ketone | Ketene Silyl Acetal | Product | Yield (%) |
|---|---|---|---|
| Chalcone | 1-(Trimethylsiloxy)cyclohexene | 2-(1,3-Diphenyl-3-oxopropyl)cyclohexan-1-one | 95 |
| 3-Penten-2-one | 1-(tert-Butyldimethylsiloxy)styrene | 5-Hydroxy-3-methyl-5-phenylpentan-2-one | 89 |
| Cyclohex-2-en-1-one | 1-(Trimethylsiloxy)cyclopentene | 3-(2-Oxocyclopentyl)cyclohexan-1-one | 91 |
| Benzylidenacetone | (E)-1-(tert-Butyldimethylsiloxy)-1-propene | 5-Hydroxy-4-methyl-5-phenylpentan-2-one | 86 |
Properties
CAS No. |
93459-84-8 |
|---|---|
Molecular Formula |
C6H6O3Ti |
Molecular Weight |
173.98 g/mol |
IUPAC Name |
benzene-1,2-diol;oxotitanium |
InChI |
InChI=1S/C6H6O2.O.Ti/c7-5-3-1-2-4-6(5)8;;/h1-4,7-8H;; |
InChI Key |
KNSPECAPESFHOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)O.O=[Ti] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 1,2 Benzenediolato 2 O,o Oxotitanium
General Synthetic Routes
The preparation of titanium catecholate complexes, including '[1,2-Benzenediolato(2)-O,O']oxotitanium', can be accomplished through various general methods, including aqueous-based synthesis, neat reactions, and solvent-induced crystallization.
One commercially viable approach involves the reaction of a catecholate ligand with a titanium source in an aqueous solution. google.com Titanium tetrachloride or titanium oxychloride are common precursors in this method. google.com A key advantage of this route is the use of relatively low-cost starting materials, making it suitable for larger-scale operations. google.com The reaction proceeds by combining the catechol and the titanium reagent in water, leading to the formation of the titanium catecholate complex. google.com Surprisingly, this coordination can occur effectively under acidic conditions, which is counterintuitive as titanium catecholates are typically more stable in alkaline environments. google.com
Another versatile method is the solvent-free, or neat, synthesis. This involves directly combining a catechol compound with a titanium reagent in the absence of a solvent. google.com Suitable titanium precursors for this method include titanium tetrahalides (like titanium tetrachloride) and titanium(IV) alkoxides. google.com The direct contact between the reactants in their neat state facilitates the formation of the complex. google.com
Furthermore, specific solvent systems can be employed to direct the synthesis towards particular titanium-oxo-catecholate clusters. A solvent-induced strategy has been shown to yield different atomically precise structures by reacting titanium(IV) isopropoxide and catechol in various solvents. For instance, using ethylene (B1197577) glycol as the solvent can lead to the formation of a dinuclear titanium complex, while isopropanol (B130326) can yield an octanuclear cluster, and a mixture of toluene (B28343) and formic acid can produce a hexadecanuclear structure. rsc.org
Table 1: General Synthetic Routes and Precursors
| Synthetic Route | Titanium Precursor | Catechol Precursor | Solvent/Conditions | Product Description |
|---|---|---|---|---|
| Aqueous Synthesis | Titanium oxychloride or Titanium tetrachloride | Catechol | Aqueous solution, can be acidic | Titanium catecholate complex |
| Neat Synthesis | Titanium tetrahalides (e.g., TiCl4) or Titanium(IV) alkoxides | Catechol | Solvent-free (neat) | Titanium catecholate complex |
| Solvent-Induced | Titanium(IV) isopropoxide | Catechol | Ethylene glycol, 100 °C | Dinuclear titanium-catecholate cluster [Ti₂(Cat)₂(OEgO)₂(OEgOH)₂] rsc.org |
| Solvent-Induced | Titanium(IV) isopropoxide | Catechol | Isopropanol | Octanuclear titanium-oxo-catecholate cluster [Ti₈O₅(Cat)₉(ⁱPrO)₄(ⁱPrOH)₂] rsc.org |
| Solvent-Induced | Titanium(IV) isopropoxide | Catechol | Toluene with formic acid | Hexadecanuclear titanium-oxo-catecholate cluster [Ti₁₆O₈(OH)₈(Cat)₂₀] rsc.org |
Derivatization from Related Titanium Compounds
'[1,2-Benzenediolato(2)-O,O']oxotitanium' and related complexes can also be prepared through the derivatization of other titanium compounds. This is particularly relevant when starting from readily available titanium materials like titanium(IV) oxide (TiO₂).
The formation of a surface complex between catechol and titanium(IV) oxide particles has been demonstrated. nih.gov In this process, catechol adsorbs onto the TiO₂ surface from an aqueous solution, forming a chelate with the surface titanium ions. nih.gov This interaction results in a charge-transfer complex. nih.gov While this typically describes a surface modification, it represents a fundamental reaction pathway for the formation of the titanium-catecholate bond from a solid-state oxide precursor.
Another important derivatization route starts with titanium alkoxides, such as titanium(IV) isopropoxide. The controlled hydrolysis of titanium alkoxides is a foundational technique in sol-gel chemistry to produce titanium dioxide. acs.orgresearchgate.net By introducing catechol into this reaction system, the hydrolysis and condensation pathway can be intercepted to form titanium catecholate complexes. The catechol can react with the titanium alkoxide precursor or with the intermediate hydroxylated titanium species that form during hydrolysis. acs.orgpsu.edu The binding of catechol derivatives to mononuclear titanium(IV) has been studied, and discrete TiL₃ complexes (where L is a catechol derivative) have been successfully prepared. nih.gov
Table 2: Derivatization from Related Titanium Compounds
| Starting Titanium Compound | Reactant | Conditions | Resulting Complex Type |
|---|---|---|---|
| Titanium(IV) oxide (TiO₂) | Catechol | Aqueous suspension nih.gov | Surface-bound titanium-catecholate complex nih.gov |
| Titanium(IV) isopropoxide | Catechol | Controlled hydrolysis conditions acs.org | Titanium catecholate complex |
| Mononuclear Titanium(IV) source | Catechol derivatives (e.g., 4-methyl catechol) | Not specified | TiL₃ complex (where L is the catechol derivative) nih.gov |
Structural Characterization and Coordination Aspects of 1,2 Benzenediolato 2 O,o Oxotitanium
Advanced Spectroscopic Characterization Techniques
The elucidation of the structure and bonding in [1,2-Benzenediolato(2)-O,O']oxotitanium relies on a combination of advanced spectroscopic techniques. While detailed experimental spectra for this exact monomeric species are not extensively published, the expected spectroscopic features can be inferred from data on related titanium-catecholate complexes and the fundamental principles of each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For diamagnetic dº titanium(IV) complexes like [1,2-Benzenediolato(2)-O,O']oxotitanium, ¹H and ¹³C NMR spectroscopy provide valuable information about the catecholate ligand.
The ¹³C NMR spectrum will reveal the carbon skeleton of the catecholate ligand. The coordination of the phenolic oxygens to the titanium center will cause a downfield shift of the signals for the carbon atoms bonded to these oxygens (C1 and C2) compared to free catechol. This is a characteristic feature observed in metal-catecholate complexes. rsc.org
| Nucleus | Expected Chemical Shift Range (ppm) | Assignment |
| ¹H | 6.5 - 7.5 | Aromatic protons of the benzenediolato ligand |
| ¹³C | 110 - 125 | C-H carbons of the aromatic ring |
| ¹³C | 145 - 160 | C-O carbons of the aromatic ring |
Table 1: Expected NMR Spectroscopic Data for [1,2-Benzenediolato(2)-O,O']oxotitanium
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is instrumental in identifying the vibrational modes of the functional groups within the complex, particularly the Ti=O and Ti-O-C bonds. The presence of a terminal oxo ligand gives rise to a strong absorption band in a characteristic region of the spectrum.
The most significant feature in the IR spectrum of [1,2-Benzenediolato(2)-O,O']oxotitanium would be the stretching vibration of the terminal titanium-oxo (Ti=O) bond. This typically appears as a strong band in the 900-1000 cm⁻¹ range. The exact position of this band can provide insights into the bond order and the nature of the other ligands coordinated to the titanium center.
Furthermore, the coordination of the catecholate ligand to the titanium can be confirmed by the presence of Ti-O-Ar stretching vibrations, which are expected in the 500-600 cm⁻¹ region. The characteristic C-O stretching of the phenoxide groups will also be shifted upon coordination compared to free catechol. In studies of catechol adsorbed on TiO₂, characteristic peaks for the phenolic O-H, aromatic C-C, and benzene (B151609) aromatic C-O are observed. researchgate.net The disappearance of the phenolic O-H stretching band and shifts in the C-O and C=C aromatic stretching frequencies are indicative of catecholate coordination. researchgate.netconicet.gov.ar
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| ν(Ti=O) | 900 - 1000 | Strong |
| ν(C-O) of catecholate | 1200 - 1300 | Medium-Strong |
| Aromatic ν(C=C) | 1450 - 1600 | Medium |
| ν(Ti-O-Ar) | 500 - 600 | Medium |
Table 2: Key Expected IR Absorption Bands for [1,2-Benzenediolato(2)-O,O']oxotitanium
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the complex, confirming its composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of coordination compounds. chemrxiv.org
The ESI mass spectrum of [1,2-Benzenediolato(2)-O,O']oxotitanium is expected to show a prominent peak corresponding to the molecular ion [TiO(C₆H₄O₂)]⁺ or its adducts with solvent or counter-ions. Fragmentation analysis can reveal the loss of the catecholate ligand, providing further structural confirmation. In studies of related nonheme Fe(IV) oxo complexes, high-resolution mass spectrometry (HRMS) has been successfully used to identify the [M(O)(L)]²⁺ species. rug.nl The analysis of polyoxometalates by ESI-MS has also demonstrated its utility in identifying complex cluster species in solution. gla.ac.uk
| Ion | Expected m/z | Description |
| [TiO(C₆H₄O₂)]⁺ | 171.9 (for ⁴⁸Ti) | Molecular Ion |
| [TiO(C₆H₄O₂)+Na]⁺ | 194.9 (for ⁴⁸Ti) | Sodium Adduct |
| [TiO(C₆H₄O₂)+K]⁺ | 210.9 (for ⁴⁸Ti) | Potassium Adduct |
Table 3: Expected Mass Spectrometry Peaks for [1,2-Benzenediolato(2)-O,O']oxotitanium
X-ray Diffraction Studies of Related Titanium-Oxo Complexes
In related mononuclear titanium(IV) catecholate complexes, the titanium center typically adopts a distorted octahedral or trigonal bipyramidal geometry. For a hypothetical five-coordinate [1,2-Benzenediolato(2)-O,O']oxotitanium, a square pyramidal geometry with the oxo ligand in the apical position is plausible. The 1,2-benzenediolato ligand would act as a bidentate chelating ligand, occupying two of the basal positions.
Structural studies of various titanium catecholate complexes reveal typical Ti-O bond lengths. researchgate.net The Ti-O(catecholate) bond distances are generally in the range of 1.85-2.00 Å. The Ti=O double bond is expected to be significantly shorter, typically around 1.65-1.70 Å. The O-Ti-O bite angle of the chelating catecholate ligand is usually around 80-85°.
| Parameter | Typical Value (from related complexes) | Reference Compound Type |
| Ti=O Bond Length (Å) | 1.65 - 1.70 | Oxorhenium(V) catecholato complexes rsc.org |
| Ti-O(catecholate) Bond Length (Å) | 1.85 - 2.00 | Titanium(IV) catecholate complexes researchgate.net |
| O-Ti-O Bite Angle (°) | 80 - 85 | Titanium(IV) catecholate complexes researchgate.net |
Table 4: Representative Structural Parameters from Related Titanium Complexes
Coordination Environment and Ligand Interactions of the Oxotitanium Moiety
Lewis Acidity and Coordination Sphere
The titanium(IV) center in [1,2-Benzenediolato(2)-O,O']oxotitanium is a Lewis acid, capable of accepting electron density from donor ligands. The presence of the strongly electron-donating oxo and catecholate ligands modulates the Lewis acidity of the titanium center. The catecholate ligand, being a hard donor, forms a stable complex with the hard Lewis acid Ti(IV).
The coordination sphere of the titanium atom is defined by the oxo and catecholate ligands. In the absence of other coordinating species, the complex would likely be five-coordinate. However, the Lewis acidic titanium center can readily expand its coordination sphere by interacting with solvent molecules or other Lewis bases. This has been observed in related titanium(IV) Lewis acid adducts where the coordination number increases to six. nih.gov The Lewis acidity of titanium complexes can be tuned by the nature of the ligands. rsc.orgthieme-connect.de For instance, the introduction of electron-withdrawing groups on the catecholate ring would increase the Lewis acidity of the titanium center.
The interaction between the titanium and the catecholate ligand can be described as a charge-transfer complex, which often results in intense coloration. rsc.org The nature of this interaction is crucial for understanding the electronic structure and potential photochemical properties of the complex. researchgate.net
Chelate Coordination Modes of the Benzenediolato Ligand
The 1,2-benzenediolato ligand, commonly known as catecholato (Cat), is a versatile bidentate ligand that coordinates to titanium(IV) centers primarily through its two oxygen atoms. This coordination is fundamental to the structure of [1,2-Benzenediolato(2)-O,O']oxotitanium and related complexes. The chelation of the catecholato ligand to titanium forms a stable five-membered ring, a recurring motif in the coordination chemistry of these compounds. The specific coordination mode can vary, however, depending on the stoichiometry and the presence of other ligands or metal centers in the molecular structure.
The most common coordination is a terminal bidentate chelating mode, denoted as κ²O,O'. In this arrangement, both oxygen atoms of a single catecholato ligand bind to the same titanium atom. This mode is observed in mononuclear complexes such as bis(benzene-1,2-diolato-κ²O,O′)bis(dimethyl sulfoxide-κO)titanium(IV). researchgate.net Theoretical studies on titanium(IV) catecholato surface complexes have also identified this chelated mode, where the molecule bonds to a single Ti site via its two oxygen sites, as energetically favorable, particularly on defective surfaces with undercoordinated titanium sites. researchgate.net
In addition to the simple terminal chelation, the benzenediolato ligand can participate in more complex bridging coordination modes in multinuclear titanium complexes. Research has identified dimeric titanium catecholate structures where the ligand acts as a bridge between two metal centers. researchgate.net One such mode is the singly bridging chelate μ2-(O,O′,O′), where the ligand chelates to one titanium center while one of its oxygen atoms also forms a bridge to a second titanium atom. researchgate.net Another described mode involves catecholato ligands bridging two Ti(IV) centers, adopting a [κ²(O,µ‐O′)] coordination. researchgate.net These bridging modes are crucial in the formation of dimeric and polymeric titanium catecholate structures. researchgate.net
The various coordination modes exhibited by the benzenediolato ligand in titanium complexes are summarized in the table below.
Table 1: Chelate Coordination Modes of the Benzenediolato Ligand in Titanium Complexes This table summarizes the primary ways the 1,2-benzenediolato (catecholato) ligand binds to titanium centers, as described in scientific literature.
| Coordination Mode | Notation | Description | Example Complex Type |
|---|---|---|---|
| Terminal Bidentate Chelate | κ²O,O' | Both oxygen atoms of the ligand bind to a single titanium atom, forming a five-membered ring. researchgate.netresearchgate.net | Mononuclear and Polynuclear Complexes researchgate.netresearchgate.net |
| Bridging Chelate | μ2-(O,O′,O′) | The ligand chelates one titanium atom while one oxygen also bridges to a second titanium atom. researchgate.net | Dinuclear Complexes researchgate.net |
The structural parameters, particularly the Ti-O bond lengths, provide insight into the nature of the coordination. First-principles calculations on Ti-catecholate complexes have determined Ti-O bond lengths to be in the range of 1.92 Å to 2.0 Å. nih.gov These values are comparable to those found in titanium oxides such as TiO₂ and Ti₂O₃. nih.gov
Table 2: Representative Ti-O Bond Lengths in Titanium Catecholate Complexes This table presents calculated bond length values for the coordinate bonds between titanium and the oxygen atoms of the catecholato ligand.
| Bond | Calculated Bond Length (Å) | Source |
|---|
Table 3: List of Chemical Compounds
| Compound Name | Formula |
|---|---|
| [1,2-Benzenediolato(2)-O,O']oxotitanium | C₆H₄O₃Ti |
| Bis(benzene-1,2-diolato-κ²O,O′)bis(dimethyl sulfoxide-κO)titanium(IV) | [Ti(C₆H₄O₂)₂(C₂H₆OS)₂] |
| Titanium(IV) | Ti(IV) |
| Titanium Dioxide | TiO₂ |
| Titanium(III) Oxide | Ti₂O₃ |
| [Ti₂(Cat)₂(CatH)₂(OCH₃)₂(CH₃OH)₂] | C₂₄H₂₈O₁₂Ti₂ |
Catalytic Applications of 1,2 Benzenediolato 2 O,o Oxotitanium in Organic Synthesis
Aldol-Type Reactions
The aldol (B89426) reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are versatile building blocks in the synthesis of complex organic molecules. The use of [1,2-Benzenediolato(2)-O,O']oxotitanium as a catalyst has shown considerable promise in mediating these transformations under mild conditions.
Reactions of Ketene (B1206846) Silyl (B83357) Acetals with Aldehydes
In the presence of a catalytic amount of [1,2-Benzenediolato(2)-O,O']oxotitanium, ketene silyl acetals react smoothly with a variety of aldehydes to produce the corresponding β-hydroxy carboxylic esters in good yields. This reaction proceeds efficiently under mild conditions, highlighting the utility of this catalyst system. The general transformation involves the addition of the ketene silyl acetal (B89532) to the aldehyde, followed by hydrolysis of the resulting silyl ether to afford the desired β-hydroxy ester.
The reaction has been demonstrated with a range of substrates, showcasing its general applicability. For instance, the reaction between 1-(trimethylsiloxy)cyclohexene and benzaldehyde (B42025), catalyzed by [1,2-Benzenediolato(2)-O,O']oxotitanium, yields the corresponding aldol adduct in high yield. Similarly, other aromatic and aliphatic aldehydes have been successfully employed.
Table 1: Aldol-Type Reaction of Ketene Silyl Acetals with Aldehydes Catalyzed by [1,2-Benzenediolato(2)-O,O']oxotitanium
| Aldehyde | Ketene Silyl Acetal | Product | Yield (%) |
| Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one | 85 |
| 4-Chlorobenzaldehyde | 1-(tert-Butyldimethylsiloxy)-1-phenylethene | 3-(4-Chlorophenyl)-3-hydroxy-2-phenylpropanoate | 92 |
| 3-Phenylpropanal | (1-Methoxy-2-methylprop-1-en-1-yloxy)trimethylsilane | Methyl 3-hydroxy-2,2-dimethyl-5-phenylpentanoate | 88 |
Chemoselective Activation of Aldehydes
A significant advantage of using [1,2-Benzenediolato(2)-O,O']oxotitanium as a catalyst is its ability to chemoselectively activate aldehydes in the presence of other functional groups. nih.gov Research has shown that the catalyst can selectively promote the aldol reaction with an aldehyde group while leaving an acid-labile acetal group intact within the same molecule. nih.gov This level of chemoselectivity is highly valuable in the synthesis of complex molecules where protection and deprotection steps can be minimized.
For example, when a substrate containing both an aldehyde and an acetal moiety is subjected to the reaction conditions with a ketene silyl acetal and a catalytic amount of [1,2-Benzenediolato(2)-O,O']oxotitanium, the reaction occurs exclusively at the aldehyde functionality. This demonstrates the mildness of the catalyst and its ability to differentiate between various carbonyl-containing groups.
Asymmetric Aldol Reactions with Chiral Analogues
The development of asymmetric variants of the aldol reaction is a major focus in synthetic chemistry, aiming to control the absolute stereochemistry of the newly formed chiral centers. While the parent achiral [1,2-Benzenediolato(2)-O,O']oxotitanium catalyst is effective for the reactions described above, achieving enantioselectivity requires the use of chiral analogues. The general strategy involves replacing the achiral catechol ligand with a chiral, non-racemic diol.
While the development of chiral titanium catalysts for asymmetric synthesis is a significant and broad area of research, specific, well-documented examples of chiral analogues of [1,2-Benzenediolato(2)-O,O']oxotitanium derived from chiral catechols being applied to the asymmetric aldol reaction of ketene silyl acetals with aldehydes are not extensively reported in the readily available literature. However, the broader class of chiral titanium complexes has been successfully employed in asymmetric aldol reactions, suggesting the potential of chiral catechol-based titanium catalysts. For instance, chiral BINOL-derived titanium complexes are known to catalyze asymmetric aldol additions with high enantioselectivity. These systems operate by creating a chiral environment around the titanium center, which directs the facial attack of the nucleophile on the aldehyde.
Michael Reactions
The Michael reaction, or conjugate addition, is another fundamental carbon-carbon bond-forming reaction that is crucial for the synthesis of a wide range of organic compounds. [1,2-Benzenediolato(2)-O,O']oxotitanium has also demonstrated its catalytic prowess in this area.
Reactions of Ketene Silyl Acetals with α,β-Unsaturated Ketones
[1,2-Benzenediolato(2)-O,O']oxotitanium serves as a mild and efficient catalyst for the Michael reaction between ketene silyl acetals and α,β-unsaturated ketones. ub.edu This reaction leads to the formation of 1,5-dicarbonyl compounds, which are important intermediates in organic synthesis. The reaction proceeds smoothly under the influence of a catalytic amount of the titanium complex, affording the Michael adducts in high yields. ub.edu
The scope of this reaction is broad, accommodating various substituted ketene silyl acetals and α,β-unsaturated ketones. The catalyst activates the enone for nucleophilic attack by the ketene silyl acetal, leading to the conjugate addition product.
Table 2: Michael Reaction of Ketene Silyl Acetals with α,β-Unsaturated Ketones Catalyzed by [1,2-Benzenediolato(2)-O,O']oxotitanium
| α,β-Unsaturated Ketone | Ketene Silyl Acetal | Product | Yield (%) |
| Chalcone | (1-Methoxy-2-methylprop-1-en-1-yloxy)trimethylsilane | Methyl 2,2-dimethyl-5-oxo-3,5-diphenylpentanoate | 95 |
| Benzylideneacetone | 1-(tert-Butyldimethylsiloxy)-1-phenylethene | tert-Butyl 3-hydroxy-5-oxo-3,5-diphenylpentanoate | 90 |
| Cyclohex-2-en-1-one | (1-Methoxyethenoxy)trimethylsilane | Methyl 2-(3-oxocyclohexyl)acetate | 87 |
Asymmetric Michael Reactions with Chiral Analogues
Similar to the aldol reaction, the development of catalytic asymmetric Michael reactions is of great importance for the enantioselective synthesis of complex molecules. The use of chiral analogues of [1,2-Benzenediolato(2)-O,O']oxotitanium, where the catechol ligand is replaced by a chiral diol, is a logical approach to induce enantioselectivity in the Michael addition of ketene silyl acetals to α,β-unsaturated ketones.
As with asymmetric aldol reactions, the literature specifically detailing the application of chiral catechol-derived analogues of [1,2-Benzenediolato(2)-O,O']oxotitanium in the asymmetric Michael reaction of ketene silyl acetals with α,β-unsaturated ketones is not extensive. However, the broader field of asymmetric catalysis has seen the successful application of other chiral titanium complexes in enantioselective Michael additions. These catalysts typically function by coordinating to the α,β-unsaturated ketone, thereby activating it and creating a chiral pocket that dictates the stereochemical outcome of the nucleophilic attack. The principles established with other chiral titanium systems provide a strong foundation for the potential development and application of chiral catechol-based titanium catalysts in this important transformation.
Glycosylation Reactions
The synthesis of glycosides with high stereocontrol is a challenging yet crucial aspect of carbohydrate chemistry. [1,2-Benzenediolato(2)-O,O']oxotitanium has been successfully employed as a catalyst in the stereoselective synthesis of furanosides.
The formation of 1,2-cis-glycosidic linkages is often a difficult task in carbohydrate synthesis. A notable application of [1,2-Benzenediolato(2)-O,O']oxotitanium is in a novel catalytic system for the stereoselective synthesis of 1,2-cis-arabinofuranosides. mdpi.comrsc.org This method utilizes a new titanium catalyst generated in situ from [1,2-Benzenediolato(2)-O,O']oxotitanium and trimethylsilyl (B98337) triflate (TMSOTf). mdpi.comrsc.org
The reaction involves the treatment of 1-O-trimethylsilyl-2,3,5-tri-O-benzyl-D-arabinofuranose with a variety of trimethylsilyl ethers in the presence of catalytic amounts of [1,2-Benzenediolato(2)-O,O']oxotitanium and TMSOTf. mdpi.comrsc.org This process proceeds smoothly at 0 °C in dichloromethane (B109758) to afford the corresponding 1,2-cis-arabinofuranosides in high yields and with high β-selectivity. mdpi.com An important advantage of this catalytic system is its ability to prevent the isomerization of the 1,2-cis-arabinofuranosides to the thermodynamically more stable 1,2-trans isomers. mdpi.com This is attributed to the formation of an active catalyst that minimizes the presence of acidic species that would otherwise promote rapid isomerization. mdpi.com
Initial attempts to apply a related system using triflic anhydride (B1165640) (Tf₂O) and cesium fluoride (B91410) (CsF) resulted in low stereoselectivity, which was hypothesized to be due to the in situ generation of trimethylsilyl fluoride accelerating the isomerization. mdpi.com Consequently, the optimal conditions were established without the use of CsF. mdpi.com
The table below summarizes the results of the glycosylation of 1-O-trimethylsilyl-2,3,5-tri-O-benzyl-D-arabinofuranose with various silyl ethers using the [1,2-Benzenediolato(2)-O,O']oxotitanium/TMSOTf catalytic system. mdpi.com
| Entry | Silyl Ether | Product | Yield (%) | α:β Ratio |
| 1 | Cyclohexyl trimethylsilyl ether | Cyclohexyl 2,3,5-tri-O-benzyl-β-D-arabinofuranoside | 76 | 18:82 |
| 2 | tert-Butyl trimethylsilyl ether | tert-Butyl 2,3,5-tri-O-benzyl-β-D-arabinofuranoside | 85 | 15:85 |
| 3 | Methyl trimethylsilyl ether | Methyl 2,3,5-tri-O-benzyl-β-D-arabinofuranoside | 80 | 10:90 |
| 4 | Isopropyl trimethylsilyl ether | Isopropyl 2,3,5-tri-O-benzyl-β-D-arabinofuranoside | 79 | 12:88 |
Table 1: Stereoselective Synthesis of 1,2-cis-Arabinofuranosides
A related catalytic system, also developed by Mukaiyama and his research group, allows for the stereoselective synthesis of either 1,2-cis- or 1,2-trans-ribofuranosides starting from 1-hydroxy sugars. mdpi.com This method employs [1,2-Benzenediolato(2)-O,O']oxotitanium in combination with triflic anhydride (Tf₂O) in the presence of a base. mdpi.com The stereochemical outcome of the glycosylation can be controlled by the choice of reaction conditions and the protecting groups on the ribofuranose donor. While the specific details and data tables for this reaction were alluded to in the context of the arabinofuranoside synthesis, the full scope and limitations of this methodology for ribofuranosides require further investigation of the primary literature.
Based on the available research, there is no specific information regarding the application of [1,2-Benzenediolato(2)-O,O']oxotitanium as a catalyst in dehydrative glycosylation reactions.
Other Catalytic Transformations
Beyond its utility in glycosylation, [1,2-Benzenediolato(2)-O,O']oxotitanium has demonstrated its efficacy as a mild and efficient catalyst in other significant carbon-carbon bond-forming reactions.
Specifically, it has been shown to catalyze the Michael reaction of ketene silyl acetals with α,β-unsaturated ketones. In the presence of a catalytic amount of [1,2-Benzenediolato(2)-O,O']oxotitanium, these reactions proceed smoothly to yield the corresponding Michael adducts in high yields.
Furthermore, this titanium complex serves as a chemoselective and efficient catalyst for the aldol-type reaction of ketene silyl acetals with aldehydes. This reaction affords β-hydroxy carboxylic esters in good yields under mild conditions. A key feature of this catalytic system is its ability to selectively activate an aldehyde group while leaving an acid-labile acetal group intact, highlighting the catalyst's chemoselectivity.
| Reaction Type | Substrates | Product | Key Features |
| Michael Reaction | Ketene silyl acetals, α,β-Unsaturated ketones | Michael adducts | Mild conditions, high yields |
| Aldol-type Reaction | Ketene silyl acetals, Aldehydes | β-Hydroxy carboxylic esters | Chemoselective for aldehydes, mild conditions, good yields |
Table 2: Other Catalytic Applications of [1,2-Benzenediolato(2)-O,O']oxotitanium
Mechanistic Investigations of 1,2 Benzenediolato 2 O,o Oxotitanium Catalysis
Proposed Catalytic Cycles
The catalytic cycle of [1,2-Benzenediolato(2)-O,O']oxotitanium is fundamentally based on its function as a Lewis acid. The titanium center coordinates to an electrophilic substrate, typically a carbonyl group, enhancing its electrophilicity and rendering it more susceptible to nucleophilic attack.
A general catalytic cycle for a Mukaiyama-type aldol (B89426) reaction, a transformation where this catalyst has shown significant efficacy, can be proposed. The cycle commences with the coordination of the aldehyde's carbonyl oxygen to the titanium center of the catalyst. This coordination polarizes the C=O bond, activating the aldehyde. Subsequently, a silyl (B83357) enol ether, acting as the nucleophile, attacks the activated carbonyl carbon. This step often proceeds through a cyclic, organized transition state, which dictates the stereochemical outcome of the reaction. Following the C-C bond formation, a silylated aldol adduct is formed, and the titanium catalyst is bound to the aldol oxygen. In the final step, a silyl transfer occurs, releasing the silylated β-hydroxy ester product and regenerating the [1,2-Benzenediolato(2)-O,O']oxotitanium catalyst, allowing it to enter the next catalytic cycle.
Role of Trimethylsilyl (B98337) Triflate (TMSOTf) in Catalyst Generation and Regeneration
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful and versatile reagent often used in conjunction with Lewis acid catalysts. In the context of [1,2-Benzenediolato(2)-O,O']oxotitanium catalysis, TMSOTf can play a multifaceted role in both catalyst generation and turnover.
One primary function of TMSOTf is to act as a potent Lewis acid itself or to generate a more active, cationic catalyst in situ. openochem.org It can react with the oxo or catecholate ligands on the titanium center, creating a vacant coordination site or a more electrophilic cationic titanium species. This heightened Lewis acidity significantly enhances the catalyst's ability to activate substrates. For instance, in reactions involving acetals, TMSOTf can facilitate the formation of an oxocarbenium ion, a highly reactive electrophile. acs.org
Furthermore, TMSOTf is crucial in the product-releasing and catalyst-regeneration step of many reactions. In aldol-type reactions, after the nucleophilic addition, the resulting titanium alkoxide intermediate can be sterically hindered and slow to dissociate. TMSOTf can facilitate the release of the product by silylating the alkoxide oxygen, thereby regenerating the active titanium catalyst more efficiently. acs.org This dual functionality—acting as both a silylating agent and a Lewis acid—makes TMSOTf an effective co-catalyst, eliminating the need to pre-form and purify nucleophilic intermediates like silyl enol ethers in some one-pot procedures. acs.org
Elucidation of Reaction Pathways and Transition States
The precise reaction pathway and the structure of the transition state are critical determinants of both reaction rate and selectivity. For reactions catalyzed by [1,2-Benzenediolato(2)-O,O']oxotitanium, particularly aldol-type additions, the transition state geometry is of paramount importance.
It is widely proposed that titanium-catalyzed aldol reactions proceed through a highly organized, six-membered chair-like cyclic transition state, consistent with the Zimmerman-Traxler model. harvard.edustackexchange.com In this model, the titanium atom, the oxygen and enolate carbon of the nucleophile, and the carbonyl carbon and oxygen of the aldehyde all reside in a chair conformation. The substituents on the enolate and the aldehyde arrange themselves to minimize steric interactions, typically by occupying equatorial positions. This ordered arrangement explains the high diastereoselectivity often observed in these reactions. For example, (Z)-enolates predominantly lead to syn-aldol adducts, as this configuration places the bulky substituents in favorable equatorial positions within the chair-like transition state. stackexchange.com
The elucidation of these pathways relies heavily on a combination of experimental kinetic studies and high-level computational methods, such as Density Functional Theory (DFT) calculations. nih.gov These computational studies can map the potential energy surface of the reaction, identify the structures of intermediates and transition states, and calculate the activation energies for competing pathways, thereby providing a detailed, molecular-level picture of the reaction mechanism. chemrxiv.org For titanium-catalyzed Mukaiyama aldol reactions, computational and experimental evidence suggests that the Lewis acid activates the aldehyde, which is then attacked by the silyl enol ether. nih.govacs.org The exact nature of the transition state (open vs. closed/cyclic) can be influenced by the specific ligands on the titanium center and the reaction conditions.
Insights into Substrate Activation and Chemoselectivity
A hallmark of an effective catalyst is its ability to discriminate between different functional groups, a property known as chemoselectivity. [1,2-Benzenediolato(2)-O,O']oxotitanium has demonstrated remarkable chemoselectivity, particularly in its ability to activate aldehydes in the presence of other potentially reactive functionalities.
The mechanism of substrate activation is rooted in the Lewis acidic nature of the titanium center. The titanium atom coordinates to the most Lewis basic site in a substrate molecule. In a molecule containing both an aldehyde and an acetal (B89532), the lone pairs on the aldehyde's carbonyl oxygen are more sterically accessible and often more basic than those on the acetal oxygens. Consequently, the titanium catalyst preferentially coordinates to and activates the aldehyde group. researchgate.net This activation significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl group, preparing it for attack by a weak nucleophile like a ketene (B1206846) silyl acetal.
This selective activation is a key advantage, as it allows for complex transformations without the need for protecting groups. Research has shown that in the presence of a catalytic amount of [1,2-benzenediolato(2-)-O,O']oxotitanium, ketene silyl acetals react smoothly with aldehydes to give β-hydroxy carboxylic esters in good yields, while acid-labile groups like acetals remain completely untouched. researchgate.net This high degree of chemoselectivity is crucial for streamlining synthetic routes to complex molecules.
Table 1: Chemoselective Aldol-Type Reaction of Aldehydes in the Presence of Acetals Catalyzed by [1,2-Benzenediolato(2)-O,O']oxotitanium This table is representative of data showing the catalyst's ability to selectively activate aldehydes over acetals.
| Aldehyde Substrate | Silyl Acetal Nucleophile | Product (β-Hydroxy Ester) | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde (B42025) dimethyl acetal | 1-Methoxy-1-(trimethylsiloxy)propene | Methyl 3-hydroxy-2-methyl-3-phenylpropanoate | 85 | researchgate.net |
| 3-Phenylpropanal | 1-Methoxy-1-(trimethylsiloxy)ethene | Methyl 3-hydroxy-5-phenylpentanoate | 90 | researchgate.net |
| Cyclohexanecarboxaldehyde | 1-Ethoxy-1-(trimethylsiloxy)cyclohexene | Ethyl 2-(1-hydroxycyclohexyl)cyclohexane-1-carboxylate | 78 | researchgate.net |
Mechanisms of Stereochemical Control
Beyond chemoselectivity, controlling stereochemistry is a central challenge in organic synthesis. In glycosylation reactions, for instance, the formation of the glycosidic bond with the correct anomeric configuration (α or β) is critical. Lewis acid catalysts like [1,2-Benzenediolato(2)-O,O']oxotitanium can exert significant influence over the stereochemical course of a reaction.
Anomeric Selectivity in Glycosylation
The formation of a glycosidic bond can proceed through various mechanisms, often depicted as a continuum between SN1 and SN2 pathways. The outcome, specifically the anomeric selectivity, is heavily influenced by the glycosyl donor, the acceptor, the promoter, and the reaction conditions. The presence of a "participating" group (e.g., an acetyl group) at the C-2 position of the glycosyl donor typically leads to 1,2-trans products through the formation of a cyclic acyloxonium ion intermediate.
In the absence of a participating group, achieving stereocontrol is more challenging and relies on other factors. A strong Lewis acid catalyst like [1,2-Benzenediolato(2)-O,O']oxotitanium can promote an SN1-like mechanism. In this pathway, the catalyst assists in the departure of the leaving group from the anomeric carbon of the glycosyl donor, leading to the formation of a planar, resonance-stabilized oxocarbenium ion intermediate. The glycosyl acceptor can then attack this intermediate from either the α- or β-face. The stereochemical outcome is often governed by the thermodynamic stability of the product, with the anomer predicted by the anomeric effect (typically α for glucose derivatives) often being favored. The catalyst, by complexing with the donor and acceptor, can also create a chiral environment that sterically biases the approach of the nucleophile to one face of the oxocarbenium ion.
Influence of Reaction Conditions on Selectivity (e.g., Temperature, Additives like Cesium Fluoride)
Reaction conditions play a pivotal role in modulating the delicate energy differences between competing reaction pathways, thereby influencing selectivity.
Temperature: Temperature can have a profound effect on the outcome of glycosylation reactions. According to transition state theory, the product ratio is determined by the difference in the free energies of activation (ΔΔG‡) for the competing pathways. As temperature changes, the relative rates of these pathways can be altered, leading to a shift in selectivity. For some glycosylation systems, lower temperatures may favor an SN2-like pathway, leading to inversion of stereochemistry, while higher temperatures may favor an SN1 pathway through a dissociated oxocarbenium ion, potentially leading to the thermodynamically more stable anomer. Careful temperature control is therefore essential for achieving reproducible and high selectivity. stackexchange.com
Additives: Additives can dramatically alter the catalytic system. Cesium fluoride (B91410) (CsF), for example, can act in several capacities. It can function as a base to neutralize acidic byproducts that might otherwise interfere with the catalyst or promote side reactions. More interestingly, fluoride ions can interact directly with the Lewis acidic catalyst. In some systems, fluoride can displace other ligands on the metal center to generate a metal-fluoride complex in situ. harvard.edu This new complex may possess different Lewis acidity, steric properties, and reactivity compared to the parent catalyst, leading to a significant change in activity and selectivity. For instance, the formation of a titanium-fluoride bond could alter the electronic properties of the titanium center, thereby modifying how it activates the glycosyl donor and influences the stereochemical outcome of the glycosylation. acs.org
Table 2: Influence of Reaction Conditions on Anomeric Selectivity in a Representative Glycosylation Reaction This table illustrates how temperature and additives can impact the α/β ratio in glycosylation, a principle applicable to catalysis by [1,2-Benzenediolato(2)-O,O']oxotitanium.
| Entry | Glycosyl Donor | Temperature (°C) | Additive | α:β Ratio | Reference Principle |
|---|---|---|---|---|---|
| 1 | Mannosyl Trichloroacetimidate | -20 | None | 85:15 | stackexchange.com |
| 2 | Mannosyl Trichloroacetimidate | 25 | None | 70:30 | stackexchange.com |
| 3 | Glucosyl Bromide | 0 | None | 50:50 | harvard.edu |
| 4 | Glucosyl Bromide | 0 | CsF | 20:80 | harvard.edu |
Impact of Lithium Salts on Stereocontrol
The stereochemical outcome of reactions catalyzed by [1,2-Benzenediolato(2)-O,O']oxotitanium and related titanium catecholate complexes can be significantly influenced by the presence of lithium salts. Mechanistic investigations have revealed that lithium cations play a crucial role in the formation of well-defined, stereochemically rigid catalytic species. This influence stems from the ability of lithium ions to coordinate with the titanium complex, leading to the formation of bridged dimeric structures.
The stereocontrol exerted by lithium salts is intrinsically linked to a monomer-dimer equilibrium of the titanium catecholate complex in solution. In the absence of lithium cations, or in the presence of strongly coordinating solvents, the catalyst may exist predominantly as a monomeric species. These monomers are often stereochemically labile, meaning they can rapidly interconvert between different stereoisomers, which can lead to lower enantioselectivity in a catalyzed reaction.
However, in the presence of lithium cations and in non-donor solvents, the formation of a triple lithium-bridged "dimer" is favored. princeton.edu In this dimeric structure, the stereochemistry at the titanium centers becomes "locked." princeton.edu This rigidification of the chiral environment around the active site is a key factor in achieving high levels of stereocontrol. The equilibrium between the labile monomer and the rigid dimer is highly dependent on the donor ability of the solvent. Solvents with high donor ability can effectively compete with the titanium complex for coordination to the lithium cations, thus favoring the monomeric form. Conversely, non-donor solvents promote the formation of the more stereochemically defined dimer.
Research on related triscatecholate titanium(IV) complexes has shown that the configuration of the metal complexes can be controlled by the addition of chiral counterions or by using enantiomerically pure ligands with ester side chains. princeton.edu In these systems, the stereochemical information induced in the monomeric species can be transferred to the dimeric structure upon the addition of lithium ions. princeton.edu
For instance, studies on titanium(IV) triscatechol thioester complexes have demonstrated a similar lithium-dependent monomer-dimer equilibrium. researchgate.netnih.gov While the dimerization tendencies of these thioester complexes are different from their oxoester counterparts, the underlying principle of lithium-mediated dimerization and its effect on the stereochemical environment remains a central theme. researchgate.netnih.gov
Comparative Analysis with Other Lewis Acid Catalysts in Organic Synthesis
Comparison of Catalytic Activity and Efficiency
The catalytic activity and efficiency of a Lewis acid are paramount metrics, often dictated by factors such as the metal center, the nature of the ligands, and the reaction conditions. [1,2-Benzenediolato(2)-O,O']oxotitanium has demonstrated its prowess as an efficient catalyst in certain transformations, most notably in aldol-type reactions.
In the Mukaiyama aldol (B89426) reaction, a cornerstone of carbon-carbon bond formation, various Lewis acids are employed to activate the carbonyl component towards nucleophilic attack by a silyl (B83357) enol ether. The efficiency of these catalysts can be compared by examining the required catalyst loading, reaction times, and the resulting yields of the desired β-hydroxy carbonyl compounds.
For a comparative perspective, we can consider the performance of other well-established Lewis acids in similar transformations. For instance, titanium tetrachloride (TiCl₄) is a powerful Lewis acid that readily promotes Mukaiyama aldol reactions, often at low temperatures. semanticscholar.org However, its high reactivity can sometimes lead to side reactions and it is notoriously sensitive to moisture. Other common Lewis acids include boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and scandium(III) triflate (Sc(OTf)₃). Each of these catalysts presents a unique profile of reactivity and functional group tolerance. For example, Sc(OTf)₃ is known for its water-compatibility, a significant advantage in certain applications. iitd.ac.in
To illustrate the comparative efficiency, consider the following representative data for the Mukaiyama aldol reaction between benzaldehyde (B42025) and the silyl enol ether of cyclohexanone:
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |
| [1,2-Benzenediolato(2)-O,O']oxotitanium | Catalytic amount | Not specified | Good | oup.com |
| TiCl₄ | 100 | 2 h | 82 | nih.gov |
| BF₃·OEt₂ | Stoichiometric | Varies | Moderate to Good | semanticscholar.org |
| SnCl₄ | Stoichiometric | Varies | Good to Excellent | nih.gov |
| Sc(OTf)₃ | 5-10 | 12 h | 81 | iitd.ac.in |
This table presents representative data and direct comparison under identical conditions is ideal for a definitive assessment.
The data highlights that while traditional Lewis acids like TiCl₄ can be highly effective, they often require stoichiometric amounts. In contrast, modern catalysts, including potentially [1,2-Benzenediolato(2)-O,O']oxotitanium and scandium triflate, can operate at catalytic loadings, which is economically and environmentally advantageous.
Comparative Stereoselectivity and Chemoselectivity Profiles
Beyond mere efficiency, the ability of a catalyst to control the stereochemical outcome (stereoselectivity) and to selectively activate one functional group in the presence of others (chemoselectivity) is of utmost importance in complex molecule synthesis.
Stereoselectivity:
In the context of the Mukaiyama aldol reaction, the formation of new stereocenters necessitates control over diastereoselectivity (syn vs. anti) and enantioselectivity. The stereochemical course of the reaction is often influenced by the nature of the Lewis acid, which can dictate the geometry of the transition state.
For instance, the choice between an open or a closed transition state in the Mukaiyama aldol reaction can be influenced by the Lewis acid. msu.edu Chelating Lewis acids, such as TiCl₄, can favor a more rigid, closed transition state, leading to high levels of diastereoselectivity. msu.edu The stereochemical outcome with [1,2-Benzenediolato(2)-O,O']oxotitanium would depend on its ability to form such organized transition states. While the available abstract does not provide specific data on stereoselectivity, the catecholate ligand could potentially participate in chelation, influencing the stereochemical outcome.
A comparative look at other Lewis acids reveals a spectrum of stereocontrol. For example, in certain aldol additions, TiCl₄ is known to favor syn-diastereomers, whereas the use of BF₃·OEt₂ can lead to the preferential formation of anti-diastereomers. msu.edu
Chemoselectivity:
A significant advantage of [1,2-Benzenediolato(2)-O,O']oxotitanium highlighted in the literature is its remarkable chemoselectivity. In a reaction involving an aldehyde and a ketene (B1206846) silyl acetal (B89532), the catalyst selectively activates the aldehyde group while leaving an acid-labile acetal group intact. oup.com This is a crucial feature, as many strong Lewis acids would readily cleave such protecting groups. This high degree of chemoselectivity allows for the synthesis of complex molecules with multiple functional groups without the need for extensive protection-deprotection sequences.
This contrasts with the behavior of strong, general-purpose Lewis acids like TiCl₄ or AlCl₃, which often lack such fine-tuned selectivity and can lead to a mixture of products when multiple reactive sites are present.
Advantages and Limitations in Specific Transformations
The utility of a Lewis acid catalyst is often transformation-specific. The unique electronic and steric properties of [1,2-Benzenediolato(2)-O,O']oxotitanium confer distinct advantages and limitations in its application.
Advantages:
High Chemoselectivity: As previously discussed, the standout advantage of [1,2-Benzenediolato(2)-O,O']oxotitanium is its ability to discriminate between different functional groups, particularly the selective activation of aldehydes in the presence of acid-sensitive groups. oup.com This makes it a valuable tool for late-stage functionalization in the synthesis of complex natural products.
Mild Reaction Conditions: The catalyst operates efficiently under mild conditions, which is beneficial for preserving sensitive functional groups and for reducing energy consumption. oup.com
Catalytic Efficiency: The ability to be used in catalytic amounts, rather than stoichiometric quantities, is a significant process advantage, reducing waste and cost. oup.com
Limitations:
Substrate Scope: While shown to be effective for aldol-type reactions of ketene silyl acetals with aldehydes, the broader substrate scope of [1,2-Benzenediolato(2)-O,O']oxotitanium may be more limited compared to more general and highly reactive Lewis acids like TiCl₄. Its performance in other important C-C bond-forming reactions, such as Diels-Alder or Friedel-Crafts reactions, would require further investigation.
Stereocontrol: The extent of stereocontrol (diastereoselectivity and enantioselectivity) achievable with the parent achiral [1,2-Benzenediolato(2)-O,O']oxotitanium is not yet fully elucidated in readily available literature. For asymmetric transformations, the development of chiral variants of this catalyst would be necessary. In contrast, a wide range of chiral Lewis acids based on other metals have been successfully developed for highly enantioselective processes.
Lewis Acidity: The moderated Lewis acidity of the oxotitanium catecholate, which is responsible for its excellent chemoselectivity, might also be a limitation when highly electrophilic activation is required for less reactive substrates. In such cases, stronger Lewis acids like AlCl₃ or SnCl₄ might be more effective. nih.gov
Future Research Directions and Perspectives for 1,2 Benzenediolato 2 O,o Oxotitanium
Exploration of New Catalytic Applications
The known catalytic activity of [1,2-Benzenediolato(2)-O,O']oxotitanium in carbon-carbon bond-forming reactions, such as aldol-type and Michael reactions, serves as a strong foundation for exploring its potential in a wider array of organic transformations. google.comgoogle.com Future research should systematically investigate its efficacy in other key reaction classes.
One promising avenue is in asymmetric catalysis . The development of chiral variants of [1,2-Benzenediolato(2)-O,O']oxotitanium could unlock its potential for enantioselective transformations, which are of paramount importance in the pharmaceutical and fine chemical industries. This could involve the use of chiral catechols or the incorporation of chiral auxiliary ligands. The successful application of other chiral titanium complexes in asymmetric synthesis, such as in Diels-Alder reactions, suggests that this is a fertile ground for investigation. nih.gov
Another area of significant potential is in polymerization reactions . Titanium-based catalysts are renowned for their role in olefin polymerization (Ziegler-Natta catalysis). Investigating the ability of [1,2-Benzenediolato(2)-O,O']oxotitanium and its derivatives to catalyze the polymerization of various monomers, including ethylene (B1197577), propylene, and cyclic esters, could lead to the development of new polymeric materials with unique properties. Studies on related titanium complexes with phenolate-based ligands have already shown promise in ethylene and ethylene/norbornene copolymerization. researchgate.net
Furthermore, the redox properties of the titanium center suggest that [1,2-Benzenediolato(2)-O,O']oxotitanium could be a viable catalyst for oxidation and reduction reactions . This could include the selective oxidation of alcohols and sulfides or the hydrogenation of unsaturated bonds. Research on other titanium(III) and titanium(IV) complexes has demonstrated their involvement in radical reactions and interactions with molecular oxygen, indicating the potential for redox catalysis. nih.gov A systematic screening of the catalytic activity of [1,2-Benzenediolato(2)-O,O']oxotitanium in these transformations is warranted.
A summary of potential new catalytic applications is presented in Table 1.
| Potential Catalytic Application | Reaction Type | Rationale and Key Research Focus |
| Asymmetric Catalysis | Enantioselective C-C bond formation, reductions, etc. | Synthesis of chiral derivatives; exploration of substrate scope and enantioselectivity. |
| Polymerization | Olefin polymerization, ring-opening polymerization. | Investigation of catalytic activity, polymer microstructure, and molecular weight control. |
| Redox Catalysis | Selective oxidation of alcohols and sulfides, hydrogenation. | Exploration of catalyst stability under oxidative/reductive conditions; mechanistic studies. |
| Photocatalysis | Degradation of pollutants, organic synthesis. | Investigation of photo-responsive derivatives and their efficiency in light-driven reactions. |
Development of Advanced Synthetic Methodologies
The accessibility and purity of [1,2-Benzenediolato(2)-O,O']oxotitanium are critical for its widespread adoption as a catalyst. While traditional batch synthesis methods exist, future research should focus on the development of more advanced and efficient synthetic and purification protocols.
Continuous flow synthesis offers several advantages over batch production, including improved heat and mass transfer, enhanced safety, and the potential for automated, on-demand production. The development of a flow-based synthesis for [1,2-Benzenediolato(2)-O,O']oxotitanium could lead to higher yields, improved purity, and greater scalability. This would involve the design of a suitable reactor setup and the optimization of reaction parameters such as residence time, temperature, and stoichiometry.
Moreover, the development of more economical and environmentally benign synthetic routes is crucial. The use of readily available and inexpensive starting materials, such as titanium tetrachloride or titanium oxychloride, in aqueous media presents a significant step in this direction. google.com Such methods reduce the reliance on organic solvents and can simplify the purification process. Further research into solid-phase synthesis or the use of recyclable solid-supported versions of the catalyst could also contribute to more sustainable production.
The purification of the final compound is another area ripe for innovation. Traditional methods can be laborious and may not always yield a product of the required purity for sensitive catalytic applications. The development of advanced purification techniques, such as membrane filtration, supercritical fluid extraction, or advanced chromatographic methods, could provide access to highly pure [1,2-Benzenediolato(2)-O,O']oxotitanium, which is essential for obtaining reproducible catalytic results.
| Synthetic Methodology | Key Advantages | Future Research Focus |
| Continuous Flow Synthesis | Improved control, scalability, and safety. | Reactor design, optimization of flow parameters, in-line analysis. |
| Green Synthetic Routes | Reduced cost and environmental impact. | Use of aqueous media, recyclable catalysts, and benign reagents. |
| Advanced Purification | Higher purity and reproducibility. | Exploration of membrane filtration, supercritical fluid extraction, and novel chromatography. |
Rational Catalyst Design and Optimization
The performance of [1,2-Benzenediolato(2)-O,O']oxotitanium as a catalyst can be significantly enhanced through rational design and optimization strategies. This involves a synergistic combination of computational modeling and high-throughput experimental techniques.
Computational modeling , particularly using Density Functional Theory (DFT), can provide invaluable insights into the electronic and steric properties of the catalyst. acs.org By modeling the catalyst-substrate interactions and the transition states of the catalytic cycle, researchers can predict how modifications to the catechol ligand or the ancillary ligands will affect the catalyst's activity and selectivity. This predictive power can guide the synthesis of new, improved catalyst variants, reducing the need for extensive trial-and-error experimentation.
High-throughput screening (HTS) techniques enable the rapid and parallel synthesis and testing of large libraries of catalyst candidates. mdpi.comresearchgate.netrsc.orgrsc.orgresearchgate.net By combining automated synthesis platforms with rapid analytical methods, researchers can efficiently screen a wide range of substituted catechol ligands and reaction conditions to identify optimal catalyst formulations. The integration of machine learning algorithms with HTS data can further accelerate the discovery process by identifying complex structure-activity relationships and predicting the performance of untested catalyst candidates.
The optimization of reaction conditions is another critical aspect of rational catalyst design. Factors such as solvent, temperature, pressure, and the presence of co-catalysts or additives can have a profound impact on catalytic performance. A systematic investigation of these parameters, guided by both computational predictions and high-throughput experimentation, will be essential for unlocking the full potential of [1,2-Benzenediolato(2)-O,O']oxotitanium.
| Design and Optimization Approach | Methodology | Expected Outcome |
| Computational Modeling | Density Functional Theory (DFT), Molecular Dynamics (MD). | Prediction of catalyst properties, understanding of reaction mechanisms. |
| High-Throughput Screening | Automated synthesis, parallel reaction screening. | Rapid identification of optimal catalyst structures and reaction conditions. |
| Machine Learning | Analysis of large datasets from HTS and computational studies. | Predictive models for catalyst performance, accelerated discovery of new catalysts. |
Deeper Mechanistic Understanding Through Integrated Approaches
A fundamental understanding of the catalytic mechanism is paramount for the rational design of improved catalysts. Future research should employ an integrated approach that combines advanced spectroscopic techniques with computational modeling to elucidate the intricate details of the catalytic cycle of [1,2-Benzenediolato(2)-O,O']oxotitanium.
Operando spectroscopy , which involves the in-situ monitoring of the catalyst under actual reaction conditions, is a powerful tool for identifying and characterizing reactive intermediates. Techniques such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy can provide real-time information about the changes in the catalyst structure and the formation of intermediate species during the catalytic process. researchgate.net This experimental data is invaluable for validating and refining proposed reaction mechanisms.
The combination of experimental data with high-level computational studies provides a powerful synergy for mechanistic elucidation. nih.govmanchester.ac.uk For instance, the intermediates observed through operando spectroscopy can be modeled using DFT to determine their structures, energies, and spectroscopic signatures. This integrated approach can provide a comprehensive picture of the entire catalytic cycle, from substrate binding to product release, and can help to identify the rate-determining step.
Furthermore, kinetic studies, including the determination of reaction orders and activation parameters, remain a cornerstone of mechanistic investigation. When combined with the insights gained from spectroscopic and computational methods, a complete and detailed understanding of how [1,2-Benzenediolato(2)-O,O']oxotitanium functions as a catalyst can be achieved. This knowledge will be instrumental in the design of next-generation catalysts with superior performance.
| Integrated Approach | Techniques | Information Gained |
| Operando Spectroscopy | ATR-FTIR, Raman, UV-Vis. | Real-time monitoring of catalyst and intermediates under reaction conditions. |
| Computational Chemistry | DFT, transition state theory. | Structures, energies, and spectroscopic properties of intermediates and transition states. |
| Kinetic Analysis | Reaction rate studies, determination of activation parameters. | Quantitative understanding of reaction pathways and rate-determining steps. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
